molecular formula C16H15N5 B2494841 4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine CAS No. 693241-47-3

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine

Cat. No.: B2494841
CAS No.: 693241-47-3
M. Wt: 277.331
InChI Key: LDHZXIVBHWRNGD-UHFFFAOYSA-N
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Description

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C16H15N5. It belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of amino and benzylamino groups attached to the triazine ring, along with a phenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with benzylamine and aniline under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino and benzylamino groups .

Industrial production methods often involve the use of readily available starting materials such as imidates, guanidines, and amides or aldehydes. These reactions are usually catalyzed by bases like cesium carbonate, and the process is optimized to achieve high yields and purity .

Chemical Reactions Analysis

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or benzylamino groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine can be compared with other similar compounds within the 1,3,5-triazine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, benzylamino, and phenyl groups makes it a versatile compound for various applications.

Biological Activity

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (CAS No: 693241-47-3) is characterized by a triazine core with amino and benzyl substituents. Its molecular formula is C14H15N5C_{14}H_{15}N_5 with a molecular weight of approximately 253.31 g/mol. The structural formula can be represented as follows:

Structure C6H5N(C6H5)C(NH2)C3N5\text{Structure }\text{C}_6\text{H}_5-\text{N}(\text{C}_6\text{H}_5)-\text{C}(\text{NH}_2)-\text{C}_3\text{N}_5

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and pathways critical for cellular processes. For instance, it exhibits inhibitory effects on certain carbonic anhydrases (hCA), which are involved in tumor progression and other physiological functions .

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against vancomycin-resistant Enterococcus faecalis (VRE) with minimum inhibitory concentrations (MIC) ranging from 13.80 to 55.20 µM .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on human colorectal tumor cell lines (HCT116), with IC50 values indicating effective inhibition of cell growth at low concentrations . The structure-activity relationship (SAR) analysis suggests that modifications in the triazine ring can enhance its antitumor efficacy.

Study on hCA Inhibition

In a study focused on the inhibition of human carbonic anhydrases, several derivatives of triazine compounds were synthesized, including this compound. The results indicated that this compound selectively inhibited the hCA IX isoenzyme associated with tumor growth while sparing physiologically important isoenzymes .

Antimicrobial Efficacy Against VRE

Another study highlighted the antimicrobial efficacy of this compound against VRE strains. The compound's ability to inhibit bacterial growth was attributed to its mechanism of action involving the disruption of essential metabolic pathways in bacteria .

Data Summary Table

Activity Target Effect Reference
AntimicrobialEnterococcus faecalisMIC: 13.80 - 55.20 µM
AntitumorHCT116 Cell LineIC50: ~6.5 µM
hCA IX InhibitionHuman Carbonic AnhydraseSignificant inhibition

Properties

IUPAC Name

2-N-benzyl-6-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c17-15-19-14(13-9-5-2-6-10-13)20-16(21-15)18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHZXIVBHWRNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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